3-Fluoro-6-methyl-2-propoxybenzaldehyde
Description
3-Fluoro-6-methyl-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at position 3, a methyl group at position 6, and a propoxy group at position 2 of the benzene ring. Its molecular formula is C₁₁H₁₃FO₂, with a molar mass of 196.22 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing fluorine atom and the steric effects of the methyl and propoxy substituents.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-6-methyl-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-9(7-13)8(2)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
GHMPTYFIMOKZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1C=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methyl-2-propoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde, 6-methylphenol, and propyl bromide.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for 3-Fluoro-6-methyl-2-propoxybenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Fluoro-6-methyl-2-propoxybenzoic acid.
Reduction: 3-Fluoro-6-methyl-2-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methyl-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methyl-2-propoxybenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Analogs
Substituent Effects on Physicochemical Properties
- Lipophilicity : The propoxy group in the target compound confers higher lipophilicity compared to the methoxymethyl group in , as longer alkyl chains enhance hydrophobic interactions. This property is critical for membrane permeability in drug design.
- Electronic Effects : The fluorine atom at position 3 stabilizes the aldehyde group via electron withdrawal, a feature shared with and . However, the biphenyl system in introduces extended conjugation, reducing electrophilicity at the aldehyde compared to the target compound.
- Thermal Stability : The biphenyl analog has a predicted boiling point of 343.7°C , higher than the target due to increased molecular weight and π-stacking interactions.
Functional Group Reactivity
- Aldehyde vs. Ester : The target’s aldehyde group enables nucleophilic additions (e.g., Schiff base formation), whereas the acetate ester in requires hydrolysis to release active metabolites.
- Propoxy vs. Methoxymethyl : The propoxy group’s flexibility may reduce steric hindrance in synthetic reactions compared to the rigid methoxymethyl substituent in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
